H₁ vs. H₂ Receptor Subtype Selectivity
2-Methylhistamine (2-MeHA) exhibits a quantitatively distinct H₁/H₂ selectivity profile compared to both the endogenous ligand histamine and its 4-methyl positional isomer. At the H₁ receptor, 2-MeHA retains approximately 20% of histamine's potency, whereas at the H₂ receptor its potency drops to only 2–4% of histamine, yielding an H₁:H₂ potency ratio of roughly 5:1 to 10:1 [1]. In contrast, histamine itself is essentially equipotent at both receptor subtypes (100% at each), while 4-methylhistamine (4-MeHA) displays the inverse selectivity: only 0.2% H₁ activity but 40% H₂ activity, corresponding to an H₂:H₁ ratio of approximately 200:1 [1]. In recombinant human H₁ receptor GTPase assays (Sf9 cells), 2-MeHA achieves an EC₅₀ of 794 nM, compared to 89.1 nM for histamine in the same assay platform, confirming an ~9-fold lower potency at H₁ [2][3].
| Evidence Dimension | H₁ and H₂ receptor agonist potency relative to histamine (histamine = 100%) |
|---|---|
| Target Compound Data | 2-MeHA: H₁ ≈ 20%, H₂ ≈ 2–4% of histamine potency. Recombinant human H₁ EC₅₀ = 794 nM. |
| Comparator Or Baseline | Histamine: H₁ = 100%, H₂ = 100%. 4-MeHA: H₁ ≈ 0.2%, H₂ ≈ 40%. Histamine recombinant human H₁ EC₅₀ = 89.1 nM. |
| Quantified Difference | H₁/H₂ potency ratio: 2-MeHA ≈ 5–10 (H₁-favoring); Histamine ≈ 1 (non-selective); 4-MeHA ≈ 0.005 (H₂-favoring). 2-MeHA is ~9-fold less potent than histamine at recombinant human H₁. |
| Conditions | H₁ and H₂ functional assays (guinea-pig ileum and atrium); recombinant human H₁ receptor in Sf9 cells coexpressing RGS4, steady-state GTPase assay. |
Why This Matters
For researchers requiring H₁ receptor activation with minimized H₂ cross-talk, 2-MeHA provides the only commercially available methylhistamine isomer with a ≥5-fold H₁-over-H₂ potency window, whereas histamine offers no discrimination and 4-MeHA is functionally H₂-selective.
- [1] Reggio P, Topiol S, Weinstein H. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors. J Med Chem. 1986 Nov;29(11):2412-5. PMID: 3783601. View Source
- [2] BindingDB. BDBM22862: 2-Methylhistamine. H₁ receptor EC₅₀ = 794 nM (human recombinant H₁, Sf9 cells, GTPase assay). ChEMBL-curated data from University of Regensburg. View Source
- [3] BindingDB. BDBM50415916 (CHEMBL1096430): Histamine. H₁ receptor EC₅₀ = 89.1 nM (human recombinant H₁, Sf9 cells, GTPase assay). View Source
